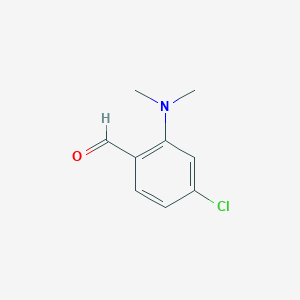

4-Chloro-2-(dimethylamino)benzaldehyde

Description

Significance of Substituted Benzaldehydes in Organic Synthesis and Materials Science Research

In organic synthesis, substituted benzaldehydes are pivotal intermediates for creating complex molecular architectures. They readily undergo a variety of reactions, including condensations, oxidations, and reductions, to form a diverse range of products. A notable application is in the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond. These are formed by the reaction of an aldehyde with a primary amine and are important ligands in coordination chemistry and as intermediates in the synthesis of various bioactive molecules.

The utility of substituted benzaldehydes extends into materials science, where they are employed in the development of novel materials with tailored optical and electronic properties. For instance, derivatives of aminobenzaldehydes have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in telecommunications and optical computing. globalresearchonline.net The strategic placement of electron-donating and electron-withdrawing groups on the aromatic ring can lead to materials with large second-order NLO responses. Furthermore, these compounds are integral to the synthesis of various dyes and pigments. nbinno.com

Research Context of Amino- and Halo-Substituted Aromatic Aldehydes

The presence of both amino and halogen substituents on an aromatic aldehyde creates a unique electronic environment within the molecule. The amino group, typically a strong electron-donating group, increases the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions. Conversely, a halogen atom acts as an electron-withdrawing group through induction, while also being a weak deactivator and ortho-, para-director in electrophilic aromatic substitution.

This combination of functional groups makes amino- and halo-substituted aromatic aldehydes interesting subjects for academic and industrial research. The interplay between these groups can be harnessed to fine-tune the reactivity of the aldehyde and the aromatic ring, enabling the synthesis of complex target molecules. Research in this area often focuses on understanding the structure-property relationships and exploring the synthetic potential of these versatile building blocks. semanticscholar.org

Overview of Academic Inquiry into 4-Chloro-2-(dimethylamino)benzaldehyde

Academic and commercial interest in this compound is evidenced by its availability from various chemical suppliers, identified by its CAS number 87073-75-4. bldpharm.com This availability facilitates its use in research and development.

While specific, in-depth academic studies solely focused on this compound are not extensively documented in publicly available literature, its chemical structure suggests its potential as a valuable intermediate. By analogy to its well-studied isomers and related compounds, it is anticipated to be a reactive precursor in the synthesis of a variety of organic molecules. For example, the related compound 4-(dimethylamino)benzaldehyde (B131446) is a well-known reagent for the synthesis of Schiff bases and has been used in the preparation of compounds with interesting optical properties. globalresearchonline.net Researchers can infer that this compound would undergo similar chemical transformations, such as condensation reactions with primary amines to form Schiff bases, and could be a precursor for novel dyes and materials.

The specific substitution pattern of this compound, with a chloro group at the 4-position and a dimethylamino group at the 2-position, offers a unique reactivity profile that warrants further investigation to unlock its full potential in organic synthesis and materials science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10ClNO |

|---|---|

Molecular Weight |

183.63 g/mol |

IUPAC Name |

4-chloro-2-(dimethylamino)benzaldehyde |

InChI |

InChI=1S/C9H10ClNO/c1-11(2)9-5-8(10)4-3-7(9)6-12/h3-6H,1-2H3 |

InChI Key |

OJHWJOORRFBHEF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)Cl)C=O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 Dimethylamino Benzaldehyde

Electrophilic and Nucleophilic Character of the Aldehyde Functional Group

The aldehyde functional group (-CHO) inherently possesses a dual chemical character. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom draws electron density away from the carbon. This makes the carbonyl carbon susceptible to attack by nucleophiles. Conversely, the oxygen atom, with its lone pairs of electrons, can act as a nucleophile or a Brønsted-Lowry base.

In 4-Chloro-2-(dimethylamino)benzaldehyde, this intrinsic reactivity is modulated by the electronic effects of the substituents on the benzene (B151609) ring. The dimethylamino group at the ortho-position (-N(CH₃)₂) is a strong electron-donating group due to the resonance effect, where the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring. This donation of electron density to the ring partially mitigates the electrophilicity of the carbonyl carbon.

In contrast, the chloro group at the para-position (-Cl) is an electron-withdrawing group through the inductive effect, owing to its high electronegativity. However, it can also donate electron density through resonance. In the case of halogens, the inductive effect typically outweighs the resonance effect, leading to a net withdrawal of electron density from the aromatic ring. This withdrawal of electron density would be expected to enhance the electrophilicity of the carbonyl carbon.

Table 1: Predicted Electronic Effects on the Aldehyde Group of this compound

| Substituent | Position | Electronic Effect | Predicted Impact on Carbonyl Carbon's Electrophilicity |

| -N(CH₃)₂ | Ortho (2) | Strong Electron-Donating (Resonance) | Decrease |

| -Cl | Para (4) | Weak Electron-Withdrawing (Inductive) | Increase |

| Overall | Net Electron-Donating | Overall Decrease |

Condensation Reactions and Schiff Base Formation

A hallmark of the reactivity of aldehydes is their participation in condensation reactions with nucleophiles, particularly amines. These reactions typically proceed via a nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate, which then undergoes dehydration to yield a new carbon-nitrogen double bond.

Reaction Pathways with Primary and Secondary Amines

The reaction of this compound with primary amines is expected to yield Schiff bases (imines). The general mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon, forming a carbinolamine intermediate. libretexts.org This step is often catalyzed by acid, which protonates the carbonyl oxygen, further enhancing the electrophilicity of the carbonyl carbon. libretexts.org The carbinolamine then undergoes acid-catalyzed dehydration to form the stable imine product. libretexts.orgwikipedia.org

The reaction with secondary amines follows a similar initial pathway, leading to the formation of a carbinolamine. However, since the nitrogen in the carbinolamine derived from a secondary amine does not have a proton to eliminate, the reaction typically stops at this stage or, if a proton is available on an adjacent carbon, may proceed to form an enamine.

Studies on the closely related 4-(dimethylamino)benzaldehyde (B131446) have shown that it readily condenses with various primary amines, including aniline (B41778) and substituted anilines, in the presence of an acid catalyst like sulfuric acid in an ethanol (B145695) solvent. orientjchem.orgscirp.org It is expected that this compound would react similarly.

Generation of Hydrazones and Semicarbazones

Hydrazine (B178648) (H₂N-NH₂) and its derivatives, such as phenylhydrazine (B124118) and 2,4-dinitrophenylhydrazine (B122626), as well as semicarbazide (B1199961) (H₂N-NH-C(O)NH₂), are potent nucleophiles that react with aldehydes to form hydrazones and semicarbazones, respectively. These reactions are analogous to Schiff base formation and are important for both synthetic and analytical purposes. libretexts.orglibretexts.org

The reaction begins with the nucleophilic addition of the terminal nitrogen of the hydrazine or semicarbazide to the carbonyl carbon of this compound. libretexts.org Following a proton transfer, a water molecule is eliminated to form the C=N bond of the hydrazone or semicarbazone. libretexts.org These derivatives are often highly crystalline solids with sharp melting points, making them useful for the identification and characterization of the parent aldehyde.

For instance, 4-chlorobenzaldehyde (B46862) has been shown to react with benzoic acid hydrazide to form the corresponding hydrazone in good yield. researchgate.net Similarly, various benzaldehyde (B42025) derivatives are known to react with hydrazine to form stable hydrazone products. organic-chemistry.org

Table 2: Representative Condensation Reactions of Substituted Benzaldehydes

| Aldehyde | Amine/Hydrazine Derivative | Product Type | Typical Conditions |

| 4-(Dimethylamino)benzaldehyde | Aniline | Schiff Base | Ethanol, H₂SO₄ (catalyst), reflux orientjchem.org |

| 4-Chlorobenzaldehyde | Benzoic acid hydrazide | Hydrazone | Deionized H₂O, pyrrolidine (B122466) (catalyst) researchgate.net |

| Benzaldehyde | 2,4-Dinitrophenylhydrazine | Hydrazone | Acid catalyst |

| Benzaldehyde | Semicarbazide | Semicarbazone | Mildly acidic conditions |

Derivatization Strategies for Analytical and Specialized Synthetic Applications

The reactivity of the aldehyde group makes this compound a potential candidate for use as a derivatizing agent in analytical chemistry. Derivatization is a technique used to convert an analyte into a product that is more suitable for detection and quantification by a particular analytical method.

Role as a Derivatizing Agent in Chromatographic Systems

In chromatography, particularly in High-Performance Liquid Chromatography (HPLC), derivatization can be used to enhance the detectability of an analyte or to improve its chromatographic properties. Pre-column derivatization involves reacting the analyte with a derivatizing agent before it is introduced into the chromatograph.

Aldehydes are often used to derivatize compounds containing primary and secondary amine groups, as well as hydrazines. For instance, benzaldehyde has been used as a derivatizing agent for the simultaneous quantification of hydrazine and acetohydrazide by LC-MS. nih.gov The reaction forms stable hydrazones that are amenable to chromatographic separation and mass spectrometric detection. nih.gov Similarly, 2,4-dinitrophenylhydrazine (DNPH) is a common derivatizing agent for aldehydes and ketones, converting them into colored hydrazones that can be detected by HPLC with UV/Vis detection. perlan.com.plepa.gov

Given its reactive aldehyde group, this compound could serve as a pre-column derivatization reagent for the analysis of various pharmaceuticals and biological molecules containing amine or hydrazine functionalities. The resulting Schiff base or hydrazone derivatives would likely exhibit strong UV absorbance, facilitating their sensitive detection by HPLC-UV.

Table 3: Potential Analytical Derivatization Applications based on Analogous Compounds

| Analytical Technique | Target Analyte Functional Group | Derivatizing Agent (Analog) | Purpose of Derivatization |

| Spectrophotometry | Hydrazine | 4-(Dimethylamino)benzaldehyde | Formation of a colored azine complex for colorimetric quantification site.com |

| HPLC-UV | Aldehydes and Ketones | 2,4-Dinitrophenylhydrazine (DNPH) | Formation of UV-active hydrazones for enhanced detection perlan.com.plepa.gov |

| LC-MS | Hydrazine, Acetohydrazide | Benzaldehyde | Formation of stable hydrazones for improved chromatographic separation and detection nih.gov |

| HPLC-FLD | Amines | 4-Chloro-7-nitrobenzofurazane (NBD-Cl) | Formation of fluorescent derivatives for sensitive detection mdpi.com |

Oxidative and Reductive Transformations of the Aldehyde Moiety

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. The specific outcomes of these transformations are dictated by the choice of reagents and reaction conditions.

The oxidation of benzaldehydes to their corresponding benzoic acids is a common transformation. While specific catalytic processes for the oxidation of this compound are not extensively detailed in the available research, general methodologies for substituted benzaldehydes can be considered. For instance, the oxidation of the isomeric 4-(dimethylamino)benzaldehyde to 4-(dimethylamino)benzoic acid has been accomplished using gold nanoparticles in an aqueous medium in the presence of dissolved oxygen. globalresearchonline.net This reaction proceeds over a wide pH range. globalresearchonline.net

Analysis of by-products in such oxidation reactions is crucial for understanding the reaction mechanism and optimizing conditions. In the case of 4-(dimethylamino)benzaldehyde oxidation, the formation of 4-(methylamino)benzoic acid has been observed as a by-product at acidic pH, while a variety of other by-products are formed at basic pH. globalresearchonline.net The nature and quantity of by-products in the oxidation of this compound would likely be influenced by the electronic effects of the chloro and dimethylamino groups.

Table 1: Potential Oxidation Products and By-products

| Starting Material | Primary Product | Potential By-products |

|---|

This table is illustrative and based on general principles of benzaldehyde oxidation, as specific by-product analysis for this compound is not available in the provided search results.

The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (4-chloro-2-(dimethylamino)phenyl)methanol. This transformation is a fundamental process in organic synthesis. Common reducing agents for aldehydes include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.commasterorganicchemistry.com

Sodium borohydride is a milder reducing agent that is typically used for the selective reduction of aldehydes and ketones. masterorganicchemistry.com The reaction is generally carried out in protic solvents like methanol (B129727) or ethanol. The mechanism involves the nucleophilic attack of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide furnishes the primary alcohol.

Lithium aluminum hydride is a much stronger reducing agent and can reduce a wider range of functional groups in addition to aldehydes. masterorganicchemistry.comic.ac.ukquora.com Due to its high reactivity, it is typically used in aprotic solvents like diethyl ether or tetrahydrofuran. The mechanism is similar to that of sodium borohydride, involving hydride transfer.

Table 2: Common Reducing Agents and Expected Products

| Starting Material | Reducing Agent | Primary Product |

|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | (4-chloro-2-(dimethylamino)phenyl)methanol |

Derivatives and Advanced Chemical Transformations of 4 Chloro 2 Dimethylamino Benzaldehyde

Synthesis and Structural Elucidation of Novel Schiff Base Derivatives

The reaction of the aldehyde functional group in 4-Chloro-2-(dimethylamino)benzaldehyde with primary amines is a cornerstone of its derivatization, leading to the formation of Schiff bases, also known as imines. These compounds are characterized by a carbon-nitrogen double bond and are pivotal intermediates in organic synthesis.

Benzylideneamino-phenol Analogues and Their Conformational Analysis

Table 1: Conformational Data for Benzylideneamino-phenol Analogues

| Compound Name | Conformation (C=N bond) | Dihedral Angle Between Benzene (B151609) Rings (°) | Reference |

| (E)-4-Chloro-2-{[4-(dimethylamino)benzylidene]amino}phenol | trans | 14.49 (6) | nih.gov |

| 4-Chloro-2-[(4-chlorobenzylidene)amino]phenol | E | 8.09 (11) | researchgate.net |

Thioamide and Carbothioamide Derivatives

The conversion of the aldehyde group into thioamide and carbothioamide functionalities represents a significant chemical transformation. While direct conversion from the aldehyde is not the most common route, multistep processes can be employed. One potential pathway involves the Willgerodt-Kindler reaction. wikipedia.orgorganic-chemistry.org This reaction typically transforms aryl alkyl ketones into terminal amides or thioamides, but its application has been extended to aldehydes. chemrxiv.orgresearchgate.net For instance, benzaldehyde (B42025) or 4-(dimethylamino)benzaldehyde (B131446) can react with morpholine (B109124) and elemental sulfur, often under microwave irradiation, to yield the corresponding thiobenzamide (B147508) derivatives. researchgate.net It is plausible that this compound could undergo a similar transformation to produce the corresponding thioamide.

Another approach to thioamides is through the thionation of an existing amide using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). mdpi.commdpi.comtudublin.ieresearchgate.net This would necessitate the initial conversion of the aldehyde to an amide. Carbothioamides, which are derivatives of thiourea (B124793), can be synthesized through the reaction of an isothiocyanate with an amine. To prepare a carbothioamide derivative from this compound, the aldehyde could first be converted to a primary amine, which would then be reacted with an appropriate isothiocyanate.

Generation and Characterization of Hydrazone Analogues

Hydrazones are another important class of derivatives formed from the aldehyde group, in this case through reaction with hydrazine (B178648) or its substituted derivatives. These compounds feature a C=N-N linkage and are known for their diverse chemical properties.

Naphthylphenylhydrazone Derivatives

The synthesis of naphthylphenylhydrazone derivatives of this compound would involve a condensation reaction between the aldehyde and a substituted hydrazine, such as a naphthylphenylhydrazine. While specific examples derived from this compound are not extensively documented in the provided search results, the general synthetic route is well-established. The reaction is typically carried out in a suitable solvent like ethanol (B145695), often with catalytic amounts of acid to facilitate the dehydration process. The resulting hydrazone's structure and stereochemistry can be confirmed using spectroscopic techniques such as NMR and IR, as well as mass spectrometry.

Thiosemicarbazone Derivatives

Thiosemicarbazones are formed through the condensation of an aldehyde with a thiosemicarbazide (B42300). juniv.eduijpsr.comchemmethod.com This reaction is a common method for derivatizing aldehydes and ketones. The synthesis of the thiosemicarbazone of this compound would proceed by reacting it with thiosemicarbazide in a solvent like ethanol, often with a few drops of a catalytic acid. chemmethod.com The resulting thiosemicarbazone will possess both an azomethine (-CH=N-) and a thiourea (-NH-C(=S)-NH₂) moiety. tandfonline.com These compounds can exist in thione-thiol tautomeric forms, although in the solid state, they are typically found in the thione form. ikm.org.my The structural characterization of these derivatives is routinely performed using IR, NMR, and mass spectrometry. ikm.org.myresearchgate.net For example, the ¹H NMR spectrum of a thiosemicarbazone will show characteristic signals for the NH and N=CH protons. juniv.edu

Table 2: Spectroscopic Data for Representative Thiosemicarbazone Derivatives

| Derivative | ¹H NMR (δ, ppm) | Key IR Bands (cm⁻¹) | Reference |

| 4-Chlorobenzaldehyde (B46862) thiosemicarbazone | Signals for aromatic, N=CH, and NH protons | C=N, C=S, N-H stretching | jetir.org |

| 4-(Diphenylamino)benzaldehyde-4-(3-fluorophenyl) thiosemicarbazone | 11.88 (NH), 10.06 (NH), 6.92-7.43 (aromatic) | 3189 (N-H), 1540 (N-H), 1330 (C=S) | ikm.org.my |

| p-Dimethylaminobenzaldehyde thiosemicarbazone | Confirmed trans conformation | Not specified | core.ac.uk |

Functionalization and Modification of the Aromatic Ring System

Beyond reactions involving the aldehyde group, the aromatic ring of this compound is also amenable to further functionalization. The existing substituents—the chloro group, the dimethylamino group, and the aldehyde group—direct the position of subsequent modifications and influence the reactivity of the ring. The electron-donating dimethylamino group is a strong activating group and ortho-, para-director for electrophilic aromatic substitution, while the aldehyde group is a deactivating meta-director. The chloro group is deactivating but also an ortho-, para-director.

Given the positions of the existing groups, further electrophilic substitution would likely be directed to the positions ortho and para to the activating dimethylamino group. However, steric hindrance from the adjacent groups could influence the regioselectivity of such reactions.

Another important modification is the nucleophilic aromatic substitution of the chlorine atom. This reaction would be facilitated by the presence of the electron-withdrawing aldehyde group, although the electron-donating dimethylamino group might have a counteracting effect. The chlorine atom can potentially be displaced by various nucleophiles, such as amines or thiols, leading to the synthesis of new derivatives with altered properties. evitachem.com

Synthesis and Properties of Chalcone (B49325) Analogues

Chalcones, which are precursors to flavonoids, are characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. nih.gov The synthesis of chalcone analogues from this compound is commonly achieved through the Claisen-Schmidt condensation reaction. jchemrev.comjchemrev.com This base-catalyzed reaction involves the condensation of an aryl ketone (an acetophenone (B1666503) derivative) with an aromatic aldehyde, in this case, this compound. jchemrev.comjchemrev.com

The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent. jchemrev.comjchemrev.com The base deprotonates the α-carbon of the acetophenone, generating a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The subsequent aldol (B89426) addition product readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable chalcone. The yields for such condensations can be high, often ranging from 75% to over 95%, depending on the specific reactants and conditions. nih.govnih.gov

The properties of the resulting chalcones are influenced by the substituents on both aromatic rings. The presence of the dimethylamino group acts as a strong electron-donating group, while the chloro group is electron-withdrawing. This electronic arrangement can be further modulated by the choice of the acetophenone derivative.

Table 1: Representative Claisen-Schmidt Condensation for Chalcone Synthesis

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Acetophenone | (E)-1-(4-Chloro-2-(dimethylamino)phenyl)-3-phenylprop-2-en-1-one |

| This compound | 4-Hydroxyacetophenone | (E)-1-(4-Chloro-2-(dimethylamino)phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |

The synthesized chalcones are typically crystalline solids with defined melting points. Their structural characterization relies on spectroscopic methods.

Table 2: Typical Spectroscopic and Physical Properties of Chalcone Analogues

| Property | Description |

|---|---|

| Appearance | Crystalline solid |

| Infrared (IR) Spectroscopy | Characteristic peaks for the C=O (carbonyl) stretch (approx. 1650-1680 cm⁻¹), C=C (alkene) stretch, and C-Cl stretch. |

| ¹H NMR Spectroscopy | Signals corresponding to the α- and β-protons of the enone system (typically in the 7-8 ppm range), aromatic protons, and protons of the dimethylamino group. |

| ¹³C NMR Spectroscopy | Resonances for the carbonyl carbon (typically >190 ppm), olefinic carbons, and aromatic carbons. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of the chalcone derivative. |

Investigation of Azo-azomethine Dyes and Malononitrile (B47326) Adducts

The aldehyde functional group of this compound is a key site for derivatization to produce dyes and other activated molecules.

Azo-azomethine Dyes: Azo-azomethine compounds are organic pigments that contain both the azo (-N=N-) and azomethine (-CH=N-) chromophoric groups. ekb.eg The synthesis of such dyes involving this compound would typically proceed via the formation of a Schiff base (an azomethine). This involves the condensation reaction between the aldehyde group of this compound and a primary aromatic amine that already contains an azo group.

The synthesis of the amino-azo precursor is achieved through a two-step diazotization-coupling process. ekb.eg An aromatic amine is first treated with a mixture of sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to form a diazonium salt. ekb.eggoogle.com This reactive salt is then coupled with an electron-rich aromatic compound, such as a phenol (B47542) or another amine, to form the stable azo dye containing a free amino group, which is then available to react with this compound to form the final azo-azomethine product. ekb.eg

Malononitrile Adducts: Malononitrile is a highly reactive reagent used in the synthesis of various organic compounds, including dyes and pharmaceuticals. researchgate.net It can react with this compound through a Knoevenagel condensation. This reaction involves the addition of a compound with an active methylene (B1212753) group (malononitrile) to a carbonyl group (the aldehyde). researchgate.net

The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine salt, in a solvent like ethanol or toluene. The base facilitates the deprotonation of malononitrile to form a carbanion, which then nucleophilically attacks the aldehyde's carbonyl carbon. The intermediate product subsequently undergoes dehydration to yield 2-(4-Chloro-2-(dimethylamino)benzylidene)malononitrile. This product contains an activated carbon-carbon double bond, making it a useful intermediate for further chemical synthesis. researchgate.net

Table 3: Knoevenagel Condensation for Malononitrile Adduct Synthesis

| Reactant 1 | Reactant 2 | Product | Catalyst (Example) |

|---|

Stereochemical Control and Isomerism in Derivative Synthesis

The synthesis of derivatives from this compound often leads to products with stereoisomers, primarily geometric isomers (E/Z isomerism) around newly formed double bonds.

Chalcone Analogues: The α,β-unsaturated carbonyl system of chalcones contains a C=C double bond. The Claisen-Schmidt condensation typically results in the formation of the E-isomer as the major product. This preference is due to thermodynamic stability, as the E configuration minimizes the steric repulsion between the bulky aromatic rings, placing them on opposite sides of the double bond.

Azo-azomethine Dyes: These molecules possess two potential sources of geometric isomerism: the azomethine C=N double bond and the azo N=N double bond. Both can exist in E and Z configurations. Similar to chalcones, the E-isomer of the azomethine linkage is generally favored due to reduced steric hindrance. The isomerism of the azo group can sometimes be influenced by photo-irradiation.

Malononitrile Adducts: The product of the Knoevenagel condensation, 2-(4-Chloro-2-(dimethylamino)benzylidene)malononitrile, also features a C=C double bond. Steric factors heavily favor the formation of the E-isomer, where the larger aromatic ring and one of the cyano groups are positioned trans to each other.

While the E-isomer is often the predominant or exclusively isolated product in these reactions under standard conditions, the Z/E isomer ratio can be influenced by several factors. In some aldehyde derivatives, such as hydrazones, the presence of acid or exposure to UV irradiation can facilitate isomerization, leading to an equilibrium mixture of both E and Z forms. nih.gov The choice of solvent, reaction temperature, and the specific catalyst can also play a role in the stereochemical outcome of the synthesis. Characterization techniques like ¹H NMR spectroscopy are crucial for determining the stereochemistry of the final products by analyzing the coupling constants of the vinylic protons.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for obtaining a unique molecular fingerprint of 4-Chloro-2-(dimethylamino)benzaldehyde. The vibrational modes observed are sensitive to the molecule's geometry, bond strengths, and intermolecular interactions.

The vibrational spectrum of this compound is complex, with numerous fundamental modes. A detailed assignment can be achieved through a combination of experimental data and theoretical calculations, often employing Density Functional Theory (DFT). By analyzing the spectra of the parent compound, benzaldehyde (B42025), and related substituted derivatives, a reliable assignment of the key vibrational modes can be made. nih.govmdpi.comnih.gov

The key functional groups—the aldehyde (CHO), the dimethylamino (-N(CH₃)₂), and the substituted benzene (B151609) ring—all give rise to characteristic vibrational frequencies. The carbonyl (C=O) stretching vibration is one of the most intense and recognizable bands in the IR spectrum, typically appearing in the region of 1680-1700 cm⁻¹. The exact frequency is influenced by the electronic effects of the substituents on the benzene ring. The electron-donating dimethylamino group and the electron-withdrawing chloro group will both modulate the electron density at the carbonyl bond, thus affecting its vibrational frequency.

The dimethylamino group has characteristic C-N stretching vibrations, as well as various bending and rocking modes associated with the methyl groups. The aromatic ring exhibits a series of characteristic vibrations, including C-H stretching, C-C stretching, and in-plane and out-of-plane bending modes. The C-Cl stretching vibration is also expected to be present in the lower frequency region of the spectrum.

A tentative assignment of the principal vibrational modes for this compound is presented below, based on established ranges for similar molecules. nih.govmdpi.comnih.gov

Interactive Table: Tentative Assignment of Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| C-H stretching (aromatic) | 3100-3000 | Stretching vibrations of the C-H bonds on the benzene ring. |

| C-H stretching (aldehyde) | 2900-2800 | Stretching vibration of the C-H bond in the aldehyde group. |

| C-H stretching (methyl) | 3000-2850 | Symmetric and asymmetric stretching of the C-H bonds in the dimethylamino group. |

| C=O stretching (carbonyl) | 1700-1680 | Stretching vibration of the carbonyl double bond. |

| C-C stretching (aromatic) | 1600-1450 | In-plane stretching vibrations of the carbon-carbon bonds in the benzene ring. |

| C-N stretching | 1360-1250 | Stretching vibration of the carbon-nitrogen bond of the dimethylamino group. |

| C-Cl stretching | 800-600 | Stretching vibration of the carbon-chlorine bond. |

| C-H out-of-plane bending | 900-675 | Bending vibrations of the aromatic C-H bonds out of the plane of the ring. |

In the solid state, the vibrational spectra of this compound can provide insights into intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.govrsc.org The carbonyl group, being a hydrogen bond acceptor, can participate in weak C-H···O interactions with neighboring molecules. nih.govrsc.org These interactions can lead to shifts in the vibrational frequencies, particularly a red shift (lowering of frequency) of the C=O stretching mode, and changes in peak shape and intensity.

The presence of a halogen atom allows for the possibility of halogen bonding, another type of non-covalent interaction that can influence the crystal packing and, consequently, the vibrational spectra. nih.govrsc.org Analysis of the low-frequency region of the Raman and FIR spectra can reveal information about lattice vibrations (phonons), which are directly related to the collective motions of the molecules in the crystal lattice and are sensitive to the strength and nature of intermolecular forces. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of this compound, providing detailed information about the local electronic environment of each nucleus.

The ¹H NMR spectrum of this compound provides a wealth of information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule. The spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the dimethylamino group.

The aldehydic proton is typically the most deshielded proton in the molecule, appearing as a singlet in the downfield region of the spectrum, usually between 9.5 and 10.5 ppm. docbrown.info The aromatic region will display a complex splitting pattern due to the coupling between the non-equivalent aromatic protons. The electron-donating dimethylamino group and the electron-withdrawing chloro group will significantly influence the chemical shifts of the aromatic protons. The protons of the dimethylamino group will appear as a singlet in the upfield region, typically around 3.0 ppm.

Interactive Table: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aldehydic H | ~10.0 | Singlet | - |

| Aromatic H | 7.0 - 8.0 | Multiplet | ~2-9 |

| Dimethylamino H | ~3.0 | Singlet | - |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal, and the chemical shifts are indicative of their electronic environment.

The carbonyl carbon of the aldehyde group is the most deshielded carbon, appearing far downfield, typically in the range of 190-200 ppm. The aromatic carbons will resonate in the region of 110-160 ppm. The chemical shifts of the aromatic carbons are influenced by the substituent effects of the chloro and dimethylamino groups. The carbons of the methyl groups in the dimethylamino moiety will appear at the most upfield region of the spectrum, typically around 40-50 ppm.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C | ~190 |

| Aromatic C (substituted) | 120 - 155 |

| Aromatic C (unsubstituted) | 110 - 130 |

| Methyl C | ~45 |

¹⁷O NMR spectroscopy, although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O nucleus, can provide direct information about the electronic environment of the carbonyl oxygen. The chemical shift of the carbonyl oxygen in substituted benzaldehydes is highly sensitive to the electronic effects of the ring substituents. researchgate.netacs.orgresearchgate.net

For this compound, the ¹⁷O chemical shift of the carbonyl oxygen is expected to be in the range of 500-600 ppm relative to H₂O. researchgate.net The electron-donating dimethylamino group at the para position would tend to increase the electron density at the carbonyl oxygen, leading to a shielding effect (a shift to a lower ppm value). Conversely, the electron-withdrawing chloro group at the ortho position would have a deshielding effect. The interplay of these two opposing effects will determine the final observed chemical shift.

Furthermore, any intramolecular or intermolecular hydrogen bonding involving the carbonyl oxygen would cause a significant upfield shift (shielding) of the ¹⁷O resonance. researchgate.net Therefore, ¹⁷O NMR can be a sensitive probe for studying such interactions.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic properties of aromatic aldehydes are significantly influenced by the nature and position of substituents on the benzene ring. In this compound, the presence of a strong electron-donating dimethylamino group (-N(CH₃)₂) and an electron-withdrawing chloro group (-Cl) creates a push-pull system that profoundly affects its spectroscopic behavior.

The UV-Vis absorption spectrum of molecules like this compound is dominated by π → π* transitions. The conjugation system involves the benzene ring, the carbonyl group of the aldehyde, and the lone pair of electrons on the nitrogen atom of the dimethylamino group. The dimethylamino group acts as a powerful auxochrome, causing a significant red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzaldehyde. This is due to an intramolecular charge transfer (ICT) character, where electron density is pushed from the dimethylamino group to the aldehyde group through the aromatic ring.

This ICT transition is responsible for the strong absorption in the near-UV region. The presence of the chlorine atom at the 4-position further modulates these electronic properties. While chlorine is electron-withdrawing inductively, it can also donate electron density through resonance. This interplay influences the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption wavelength.

The fluorescence spectrum of related donor-acceptor benzaldehydes, such as 4-(dimethylamino)benzaldehyde (B131446), often exhibits dual fluorescence, which is highly dependent on solvent polarity and temperature. researchgate.net This phenomenon arises from the existence of two different excited states: a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state. It is anticipated that this compound would also exhibit complex fluorescence behavior related to ICT processes. researchgate.net

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Spectral Region | Characteristics |

|---|---|---|---|

| Intramolecular Charge Transfer (ICT) | π → π* | Near UV - Visible | High intensity, sensitive to solvent polarity |

| Local Excitation (LE) | π → π* | UV | Related to the aromatic system |

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This effect is particularly pronounced in molecules with a significant difference in dipole moment between their ground and excited states, such as those with strong ICT character. For this compound, an increase in solvent polarity is expected to cause a bathochromic (red) shift in the fluorescence emission spectrum.

This is because the more polar excited state is stabilized to a greater extent by polar solvent molecules than the less polar ground state, thus reducing the energy gap for fluorescence. researchgate.net The study of solvatochromic shifts allows for the calculation of the change in dipole moment upon excitation and provides insight into the nature of the excited state. nih.gov The effect of solvent on the absorption and emission spectra can be analyzed using models like the Lippert-Mataga and Bakshiev equations, which correlate the spectral shifts with the dielectric constant and refractive index of the solvent. nih.gov

X-ray Crystallography for Solid-State Molecular and Crystal Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

While specific crystallographic data for this compound is not widely published, analysis of the closely related compound 4-(dimethylamino)benzaldehyde (DMABA) provides a reliable model for its expected molecular structure. nih.govresearchgate.net Single-crystal X-ray diffraction of DMABA reveals that the aldehyde and dimethylamino groups are nearly coplanar with the attached benzene ring. nih.govresearchgate.net This planarity facilitates maximum π-conjugation, which is essential for the ICT process.

For this compound, a similar planar conformation is expected. The precise bond lengths and angles would be determined by the electronic and steric effects of the substituents. The C-Cl, C-N, and C=O bond lengths would provide quantitative evidence of the electronic push-pull mechanism within the molecule.

Table 2: Representative Crystallographic Data for the Related Compound 4-(Dimethylamino)benzaldehyde

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.356 |

| b (Å) | 7.686 |

| c (Å) | 20.843 |

| β (°) | 96.808 |

| V (ų) | 1647.4 |

| Z | 8 |

Data obtained from studies on 4-(dimethylamino)benzaldehyde and serves as an illustrative example. nih.govresearchgate.net

Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical technique used to identify crystalline phases and assess sample purity. A PXRD pattern is a fingerprint of a crystalline solid. For this compound, this technique would be used to confirm the identity of a synthesized batch by comparing its diffraction pattern to a reference pattern calculated from single-crystal data or from a standard database. It is also instrumental in identifying different polymorphic forms of the compound, should they exist. Studies on related organic materials routinely use PXRD to confirm the successful growth of the desired crystal phase. nih.govebi.ac.uk

The way molecules pack in a crystal is governed by a variety of non-covalent interactions. These interactions dictate the material's bulk properties. In the crystal structure of the parent compound, 4-(dimethylamino)benzaldehyde, the supramolecular assembly is stabilized by C—H···O hydrogen bonds, which link molecules into chains. nih.govresearchgate.net Additionally, π–π stacking interactions between the benzene rings of adjacent molecules contribute significantly to the crystal's stability, with a reported centroid-to-centroid distance of 3.697 Å. nih.govresearchgate.net

Inelastic Neutron Scattering (INS) for Probing Vibrational Dynamics and Phonon Modes

A study combining INS spectroscopy with periodic Density Functional Theory (DFT) calculations has been conducted on crystalline 4-(dimethylamino)benzaldehyde. mdpi.comnih.gov This approach allows for a reliable assignment of the observed INS bands to specific molecular motions. mdpi.com The excellent agreement between the experimental and calculated spectra validates the structural models used.

The INS spectrum of 4DMAB, recorded on an indirect geometry time-of-flight spectrometer, reveals detailed information about its vibrational modes in the 25–1800 cm⁻¹ range. mdpi.comresearchgate.net The low-wavenumber region, in particular, is dominated by modes arising from the substituent groups, namely the aldehyde and dimethylamino groups, as well as translational and librational modes of the molecule. researchgate.net

Detailed Research Findings

The analysis of crystalline 4DMAB highlighted several key findings regarding its vibrational dynamics:

External Phonon Modes: The external phonon modes of crystalline 4DMAB are well-described by the simulated spectrum, which is a notable achievement as low-wavenumber modes can be challenging to predict accurately. mdpi.com

Substituent Group Dynamics: The dynamics of the –CHO and –N(CH₃)₂ substituents show dissimilar behavior. mdpi.com Crystal field splitting is both predicted and observed for the modes associated with the dimethylamino group, but not for the aldehyde-related modes. mdpi.comnih.govresearchgate.net

Methyl Group Torsions: Four distinct bands in the INS spectrum are identified and assigned to the torsional motions of the four specific methyl groups within the asymmetric unit of the crystal. nih.gov These torsional frequencies are located in the region of approximately 190 ± 20 cm⁻¹. nih.govresearchgate.net The hybridization state of the atom to which the methyl group is attached appears to be a key factor in determining the methyl torsional frequency. nih.govresearchgate.net

Vibrational Mode Assignments: The combination of experimental INS data and periodic DFT calculations has enabled a detailed assignment of the vibrational modes. researchgate.net For instance, the torsional mode of the –CHO group is assigned to the INS band at 105 cm⁻¹, while the band at 247 cm⁻¹ is attributed to the out-of-plane bending motion of the dimethylamino substituent. researchgate.net

The atomic displacements for specific phonon modes can also be visualized through calculations, providing a deeper understanding of the collective atomic motions that constitute these vibrations. researchgate.net For example, the displacements of heavy atoms for a phonon mode contributing to a band at approximately 719 cm⁻¹ have been illustrated. researchgate.net

The table below presents a selection of the experimental and calculated INS maxima for 4-(dimethylamino)benzaldehyde, along with their vibrational mode assignments.

| Experimental INS Maxima (cm⁻¹) | Calculated INS Maxima (cm⁻¹) | Vibrational Mode Assignment |

| 105 | 108 | Torsional -CHO |

| 170 | 172 | Torsional -CH₃ (I) |

| 188 | 185 | Torsional -CH₃ (II) |

| 205 | 204 | Torsional -CH₃ (III) |

| 215 | 212 | Torsional -CH₃ (IV) |

| 247 | 245 | Out-of-plane bending of the dimethylamino substituent |

| 719 | 720 | Complex mode involving heavy atom displacements |

This interactive data table is based on findings for 4-(dimethylamino)benzaldehyde as a model for understanding the vibrational dynamics in substituted benzaldehydes. mdpi.comresearchgate.net

The study of 4DMAB demonstrates the utility of INS spectroscopy, when coupled with theoretical calculations, to elucidate the complex vibrational dynamics and phonon modes in molecular crystals. ua.pt This methodology provides a robust framework for understanding the solid-state behavior of related compounds such as this compound.

Computational Chemistry and Theoretical Investigations of 4 Chloro 2 Dimethylamino Benzaldehyde and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT has become a standard method for investigating the electronic structure and properties of organic molecules. mdpi.com Such calculations provide valuable insights into molecular geometry, orbital energies, and spectroscopic characteristics. For derivatives of benzaldehyde (B42025), DFT studies have been used to analyze reaction mechanisms and the effects of various substituents on the molecule's energetic properties. nih.gov

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization to find the most stable three-dimensional arrangement of atoms. For a molecule like 4-Chloro-2-(dimethylamino)benzaldehyde, this would involve determining the preferred orientation of the aldehyde and dimethylamino groups relative to the benzene (B151609) ring.

In the closely related 4-(dimethylamino)benzaldehyde (B131446), studies have shown that the aldehyde and dimethylamino groups are essentially coplanar with the benzene ring in the crystalline state. nih.govresearchgate.net For this compound, a conformational analysis would be necessary to determine the rotational barriers of the functional groups and identify the global minimum energy conformer. The presence of the bulky chloro and dimethylamino groups adjacent to each other could lead to steric hindrance, potentially causing these groups to rotate out of the plane of the aromatic ring. Theoretical calculations on other substituted benzaldehydes, such as 2-bromo-4-chlorobenzaldehyde, have involved the optimization of different conformers (trans and cis) to determine their relative stability. bohrium.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. Their energy difference, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. ebi.ac.uk

A small HOMO-LUMO gap generally indicates a more reactive molecule. The distribution of these orbitals also provides insight into the reactive sites. For 4-(dimethylamino)benzaldehyde, the HOMO-LUMO analysis has been used to understand charge transfer within the molecule. ebi.ac.uk In this compound, the electron-donating dimethylamino group and the electron-withdrawing chloro and aldehyde groups would significantly influence the energies and distributions of the HOMO and LUMO, thereby affecting its reactivity.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

Vibrational Frequencies: Theoretical calculations of infrared (IR) and Raman spectra can aid in the assignment of vibrational modes. mdpi.com For the parent compound, 4-(dimethylamino)benzaldehyde, detailed vibrational analyses have been performed and compared with experimental spectra. ebi.ac.uk A similar study on this compound would be necessary to understand how the substitution pattern affects the vibrational frequencies, particularly those associated with the C=O stretching of the aldehyde, the C-N stretching of the amino group, and the C-Cl stretching.

NMR Chemical Shifts: While not as commonly reported in the initial search results, DFT can also be used to predict ¹H and ¹³C NMR chemical shifts, providing another layer of structural verification.

Energy Band Gap Determination

The HOMO-LUMO energy gap is a theoretical measure that correlates with the electronic band gap of a material. This value is fundamental to understanding the optoelectronic properties of a molecule. For derivatives of 4-(dimethylamino)benzaldehyde, the energy gap has been a focus of studies investigating their potential in nonlinear optical materials. globalresearchonline.net The specific substitution pattern of this compound would result in a unique energy gap, influencing its absorption spectrum and potential applications in materials science.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. While no specific MD simulation studies were found for this compound, this technique could be employed to understand its behavior in different environments, such as in various solvents or in the solid state. MD simulations could provide insights into conformational flexibility, solvent interactions, and the dynamics of intermolecular associations.

Analysis of Intermolecular Interactions via Quantum Chemical Methods

Understanding intermolecular interactions is key to explaining the solid-state properties of a compound, such as its crystal packing and melting point. Quantum chemical methods can be used to analyze and quantify these non-covalent interactions.

In the crystal structure of 4-(dimethylamino)benzaldehyde, interactions such as C—H···O and C—H···π hydrogen bonds, as well as π–π stacking, have been identified as important for stabilizing the crystal lattice. nih.govresearchgate.net For this compound, one would expect a different set of interactions due to the presence of the chlorine atom, which can participate in halogen bonding, and the altered positions of the other functional groups. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and Hirshfeld surface analysis are used to investigate and visualize these crucial intermolecular forces. nih.govmdpi.comnih.govresearchgate.net

Hydrogen Bonding Networks (e.g., C-H···O, N-H···π)

Hydrogen bonding plays a pivotal role in the supramolecular assembly of crystalline solids, influencing their packing and physical properties. In the case of this compound and its derivatives, various weak hydrogen bonds are anticipated to govern their crystal architecture.

Notably, in the closely related molecule 4-(dimethylamino)benzaldehyde, the crystal structure reveals the presence of C-H···O hydrogen bonds. Current time information in New York, NY, US. These interactions link molecules into chains, contributing to the stability of the crystal lattice. Current time information in New York, NY, US. It is expected that this compound would exhibit similar C-H···O interactions involving the aldehyde oxygen and hydrogen atoms from the aromatic ring or the dimethylamino group of neighboring molecules.

Furthermore, C-H···π interactions are also observed in the crystal structure of 4-(dimethylamino)benzaldehyde, where a hydrogen atom from one molecule interacts with the π-electron system of the benzene ring of an adjacent molecule. Current time information in New York, NY, US. The presence of the electron-withdrawing chlorine atom in this compound could modulate the electrostatic potential of the aromatic ring, thereby influencing the strength and geometry of such C-H···π interactions.

It is important to note that classical N-H···π hydrogen bonds are not present in this compound as the dimethylamino group lacks a hydrogen atom directly bonded to the nitrogen.

A summary of typical hydrogen bond geometries observed in related structures is presented in the table below.

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C-H···O | C9-H9A···O1 | 0.96 | 2.57 | 3.459 | 155 |

| C-H···π | C3-H3···Cg | 0.93 | 2.78 | 3.593 | 146 |

| Data based on the crystal structure of 4-(dimethylamino)benzaldehyde. Cg represents the centroid of the π-system. Current time information in New York, NY, US. |

Pi-Stacking (π-π) Interactions

Pi-stacking interactions are non-covalent interactions that occur between aromatic rings. These interactions are fundamental in the crystal engineering of organic molecules, influencing their electronic properties and solid-state arrangement.

In the crystal structure of 4-(dimethylamino)benzaldehyde, π-π stacking interactions are a key feature, contributing significantly to the stabilization of the crystal packing. Current time information in New York, NY, US. The benzene rings of adjacent molecules arrange in a parallel-displaced or T-shaped manner to maximize attractive forces. The centroid-to-centroid distance between stacked rings in 4-(dimethylamino)benzaldehyde has been reported to be approximately 3.697 Å. Current time information in New York, NY, US.

For this compound, similar π-π stacking interactions are expected. The introduction of a chlorine atom onto the benzene ring can influence the quadrupole moment of the aromatic system, which may lead to variations in the preferred stacking geometry and interaction energy compared to the unsubstituted counterpart. Computational studies on substituted benzaldehydes have demonstrated the importance of π-π stacking in the formation of their supramolecular networks. rsc.org

| Interaction Parameter | Value |

| Centroid-to-centroid distance | ~3.7 Å |

| Data based on the crystal structure of 4-(dimethylamino)benzaldehyde. Current time information in New York, NY, US. |

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping the electron distribution of a molecule within its crystalline environment, it provides a detailed picture of all close contacts.

Based on these analogous systems, a hypothetical quantitative assessment of intermolecular contacts for this compound can be projected.

| Intermolecular Contact | Percentage Contribution to Hirshfeld Surface (Representative) |

| H···H | 30 - 40% |

| C···H/H···C | 15 - 25% |

| O···H/H···O | 10 - 20% |

| Cl···H/H···Cl | 10 - 15% |

| C···C | 5 - 10% |

| N···H/H···N | < 5% |

| The values presented are representative based on analyses of similar chloro-substituted aromatic compounds. nih.govnih.govnih.gov |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer Mechanisms

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule. It is particularly useful for investigating intramolecular charge transfer (ICT) phenomena, where electron density is transferred from a donor group to an acceptor group within the same molecule upon electronic excitation.

For this compound, the dimethylamino group acts as a potent electron donor, while the benzaldehyde moiety, particularly the carbonyl group, serves as an electron acceptor. The presence of the electron-withdrawing chlorine atom is expected to enhance the acceptor strength of the aromatic ring. NBO analysis can quantify this charge transfer by examining the interactions between the filled (donor) and empty (acceptor) orbitals.

The key donor-acceptor interactions leading to ICT would involve the lone pair of the nitrogen atom of the dimethylamino group and the π* antibonding orbitals of the benzene ring and the carbonyl group. The stabilization energy (E(2)) associated with these interactions, calculated through NBO analysis, provides a measure of the strength of the charge transfer.

Studies on related molecules like 4-nitro-3-(trifluoromethyl)aniline (B27955) have shown that NBO analysis is effective in elucidating the intramolecular interactions responsible for molecular stabilization. nih.gov In 4-(dimethylamino)benzaldehyde, theoretical studies have explored the mechanism of photoinduced intramolecular charge transfer, often leading to the formation of a twisted intramolecular charge transfer (TICT) state. researchgate.netnih.gov

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) (Representative) |

| LP(N) | π(C=C) of ring | High |

| LP(N) | π(C=O) | Moderate |

| π(C=C) of ring | π*(C=O) | Moderate |

| LP(N) refers to the lone pair on the nitrogen atom. The values are qualitative representations based on general principles of ICT in similar systems. |

Computational Determination of Molecular Descriptors

Computational methods are widely used to calculate a variety of molecular descriptors that predict the physicochemical properties and biological activity of compounds. These descriptors are numerical values that encode different aspects of the molecular structure.

For this compound, quantum chemical calculations can provide a range of descriptors. While extensive computational data for this specific molecule is scarce, information for related compounds can be found in databases like PubChem and from various theoretical studies.

The table below presents a selection of computationally determined molecular descriptors for 2-chloro-4-(dimethylamino)benzaldehyde (B75067) and the closely related 4-chloro-2-hydroxybenzaldehyde (B58158) for comparison.

| Molecular Descriptor | 2-chloro-4-(dimethylamino)benzaldehyde | 4-chloro-2-hydroxybenzaldehyde |

| Molecular Formula | C9H10ClNO | C7H5ClO2 |

| Molecular Weight | 183.635 g/mol nist.gov | 156.57 g/mol nih.gov |

| IUPAC Name | 2-chloro-4-(dimethylamino)benzaldehyde nist.gov | 4-chloro-2-hydroxybenzaldehyde nih.gov |

| InChIKey | XSQFAWMDRFSIMY-UHFFFAOYSA-N nist.gov | QNZWAJZEJAOVPN-UHFFFAOYSA-N nih.gov |

| SMILES | CN(C)C1=CC=C(C=O)C(Cl)=C1 fishersci.com | C1=CC(=C(C=C1Cl)C=O)O nih.gov |

| XLogP3 | 2.4 nih.gov | |

| Hydrogen Bond Donor Count | 0 | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 2 | 2 nih.gov |

| Rotatable Bond Count | 2 | 1 nih.gov |

| Exact Mass | 183.045092 g/mol | 155.997807 g/mol nih.gov |

| Topological Polar Surface Area | 20.3 Ų | 37.3 Ų nih.gov |

Advanced Materials and Applications of 4 Chloro 2 Dimethylamino Benzaldehyde Derivatives

Development of Nonlinear Optical (NLO) Materials

Organic molecules exhibiting nonlinear optical (NLO) properties are crucial for next-generation technologies in telecommunications, optical computing, and information processing. rsc.org Derivatives of 4-Chloro-2-(dimethylamino)benzaldehyde are of significant interest in this field due to their intrinsic molecular structure, which is conducive to large NLO responses.

The efficacy of an organic NLO material is fundamentally linked to its molecular structure. The key design principle involves creating molecules with a significant change in dipole moment upon excitation. This is most effectively achieved through a Donor-π-Acceptor (D-π-A) architecture. In derivatives of this compound, these components are clearly defined.

Electron Donor (D): The dimethylamino group (-N(CH₃)₂) at the 2-position is a strong electron-donating group.

π-Conjugated Bridge (π): The benzene (B151609) ring acts as the conjugated system that facilitates electron delocalization and charge transfer.

Electron Acceptor (A): The aldehyde group (-CHO) at the 1-position and the chloro group (-Cl) at the 4-position are electron-withdrawing, serving as the acceptor end of the molecule.

This "push-pull" mechanism creates a strong intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, which is a primary determinant of second-order NLO activity (β). mdpi.com For a material to exhibit macroscopic second-order effects, the chromophores must be arranged in a non-centrosymmetric fashion. washington.edu

Third-order NLO properties (γ) are influenced by factors such as the length of the π-conjugation system and the strength of the donor/acceptor groups. nih.gov Extending the conjugation, for example, by reacting the aldehyde with other molecules to form longer chains, can significantly enhance the third-order NLO response. mdpi.comnih.gov The calculated energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter; smaller energy gaps often correlate with larger hyperpolarizability values. nih.gov

| Molecular Component | Position | Function | Contribution to NLO Effect |

|---|---|---|---|

| Dimethylamino (-N(CH₃)₂) | 2 | Electron Donor | Initiates intramolecular charge transfer (ICT). |

| Benzene Ring | - | π-Bridge | Facilitates electron delocalization from donor to acceptor. |

| Aldehyde (-CHO) | 1 | Electron Acceptor | Acts as the primary electron sink, enhancing the molecular dipole. |

| Chloro (-Cl) | 4 | Electron Acceptor | Increases the electron-accepting strength of the system. |

The significant second- and third-order NLO responses of materials derived from this compound indicate their potential for use in a variety of opto-electronic devices. Organic NLO materials are highly sought after for applications that require rapid response times and high efficiency. rsc.org

Potential applications include:

Electro-Optic (EO) Modulators: These devices are fundamental to optical communication systems, converting electrical signals into optical signals. The high second-order NLO susceptibility of these materials could lead to modulators with lower power consumption and higher bandwidth. rsc.org

All-Optical Signal Processing (AOSP): Materials with strong third-order NLO effects are candidates for AOSP, enabling functions like optical switching and wavelength conversion at ultra-high speeds. rsc.org

Second Harmonic Generation (SHG): This process, which converts incident laser light to light with double the frequency, is essential for producing lasers at specific wavelengths.

Integration into Laser Dye Systems and Their Photophysical Properties

Laser dyes are fluorescent organic compounds used as the gain medium in dye lasers. Key characteristics of an effective laser dye include strong absorption at the pump wavelength, high fluorescence quantum yield, and good photostability. researchgate.net While this compound itself is not a laser dye, its aldehyde functionality provides a convenient synthetic handle to create more complex and efficient dye molecules.

Through reactions like the Knoevenagel condensation, the benzaldehyde (B42025) moiety can be used to extend the π-conjugated system, creating derivatives such as styryl dyes. These derivatives often exhibit the intense absorption and emission properties required for laser applications. The photophysical properties are heavily influenced by the molecular structure and the surrounding solvent environment. researchgate.net

The inherent D-π-A structure leads to a significant charge transfer character in the excited state, which often results in desirable photophysical behaviors:

Strong Molar Absorptivity: The ICT band typically has a high extinction coefficient.

Large Stokes Shift: A significant difference between the absorption and emission maxima, which reduces self-absorption losses.

Solvatochromism: The absorption and emission wavelengths are often sensitive to solvent polarity, a hallmark of molecules with a large change in dipole moment upon excitation.

| Derivative Type | Synthetic Reaction | Expected Photophysical Characteristics |

|---|---|---|

| Styryl Dye | Knoevenagel condensation with an active methylene (B1212753) compound | Bathochromic (red) shift in absorption/emission; high fluorescence quantum yield. |

| Schiff Base Dye | Condensation with an aromatic amine | Tunable emission, potential for aggregation-induced emission (AIE). |

Applications in Sensing and Detection Technologies

The development of chemical sensors for the selective and sensitive detection of specific analytes is a critical area of research. Derivatives of this compound are attractive platforms for creating chemosensors due to the reactivity of the aldehyde group and the compound's inherent spectroscopic properties.

The most common strategy for designing chemosensors from this molecule involves the formation of a Schiff base. The aldehyde group readily condenses with primary amines to form an imine (-C=N-) linkage. By choosing an amine that also contains a specific binding site (receptor) for a target analyte, a sensor molecule can be constructed.

The sensing mechanism typically relies on the interaction between the analyte and the receptor, which perturbs the electronic structure of the entire conjugated system. This perturbation manifests as a detectable change in the optical properties of the molecule, such as:

Colorimetric Sensing: A visible color change that can be detected by the naked eye.

Fluorometric Sensing: A change in fluorescence intensity ("turn-on" or "turn-off") or a shift in the emission wavelength.

For example, a Schiff base derivative of a benzaldehyde has been successfully used to create a colorimetric and fluorescent sensor for the fluoride (B91410) anion. nih.gov The binding of fluoride triggered a deprotonation event, leading to a distinct color change from colorless to yellow and a "turn-on" green fluorescence signal. nih.gov This principle can be adapted to design sensors for a wide range of other analytes, including metal ions and biologically relevant molecules.

Role as Building Blocks in Polymer Science and Liquid Crystalline Materials

This compound is classified as a material building block, indicating its utility as a starting monomer for the synthesis of more complex macromolecular structures. bldpharm.com

The reactive aldehyde group allows it to be incorporated into polymer chains via condensation polymerization. For instance, reacting the aldehyde with amines or other suitable functional groups can lead to the formation of various polymers. ontosight.ainih.gov Such polymers, incorporating the D-π-A structure of the monomer unit, could possess interesting electronic and optical properties for applications in organic electronics. Benzaldehyde derivatives can be immobilized onto polymer backbones, such as amine-terminated polyacrylonitrile, to create functional materials. nih.govnih.gov

Furthermore, the rigid, rod-like structure that can be formed from derivatives of this compound makes it a candidate for the synthesis of liquid crystalline materials. Liquid crystals are states of matter with properties intermediate between those of conventional liquids and solid crystals. Schiff bases derived from the condensation of benzaldehydes with anilines are a well-known class of calamitic (rod-shaped) liquid crystals. researchgate.net By reacting this compound with a long-chain aniline (B41778), it is possible to create a mesogen that could exhibit nematic or smectic liquid crystal phases, which are essential for applications in display technologies.

Use as Intermediates in the Synthesis of Specialty Organic Chemicals

This compound is a substituted aromatic aldehyde available commercially as a chemical intermediate for research and development purposes. Its molecular structure, featuring an aldehyde group, a dimethylamino substituent, and a chlorine atom on the benzene ring, suggests its potential utility as a building block in organic synthesis. The aldehyde functional group can participate in a variety of chemical reactions, including condensations, reductions, and oxidations, to form more complex molecules.

However, a comprehensive review of publicly available scientific literature and patent databases did not yield specific research findings or detailed data regarding its application as an intermediate in the synthesis of named specialty organic chemicals. While its structure is analogous to other dimethylaminobenzaldehydes used in the synthesis of dyes and other materials, specific reaction schemes, yields, and characterization of products derived from this compound are not detailed in the searched sources. Consequently, interactive data tables and detailed research findings on its specific synthetic applications cannot be provided at this time.

Future Research Directions and Emerging Paradigms

Exploration of Sustainable and Efficient Synthetic Routes

Future research must prioritize the development of environmentally benign and efficient methods for synthesizing 4-Chloro-2-(dimethylamino)benzaldehyde and its derivatives. Traditional multi-step syntheses often involve hazardous reagents and generate significant waste. mdpi.com A primary goal will be to develop novel synthetic pathways that align with the principles of green chemistry, focusing on waste prevention, atom economy, and the use of renewable resources. researchgate.netchemmethod.com

Promising avenues include:

Catalytic Methods: Investigating transition-metal or organocatalytic C-H functionalization to directly introduce the chloro and aldehyde groups onto a dimethylaniline precursor, thereby reducing the number of steps.

Solvent-Free and Aqueous Reactions: Exploring synthesis under solvent-free conditions or in water to minimize the use of volatile organic compounds. rsc.org For instance, modified Wittig reactions for other substituted aldehydes have been successfully performed in aqueous sodium hydroxide (B78521) at room temperature. researchgate.net

Renewable Feedstocks: Utilizing bio-based starting materials could offer a more sustainable production lifecycle. rsc.org The development of one-pot procedures, where intermediates are not isolated, can significantly improve efficiency and reduce waste, as demonstrated in the synthesis of other substituted benzaldehydes. acs.org

Rational Design of Derivatives with Tunable Electronic and Optical Properties

The inherent "push-pull" electronic structure of this compound makes it an excellent scaffold for developing materials with tailored optoelectronic properties. semanticscholar.org The intramolecular charge-transfer (ICT) from the electron-donating dimethylamino group to the electron-accepting aldehyde group, modulated by the chloro substituent, governs the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.netresearchgate.net

Future work will focus on the rational design of derivatives to fine-tune these properties for specific applications like organic electronics. beilstein-journals.org This can be achieved by:

Modifying Substituents: Systematically altering the electron-donating and -accepting groups. For example, replacing the chloro group with other halogens (bromo, fluoro) or stronger acceptor groups (cyano, nitro) can significantly shift absorption and emission wavelengths. nih.govnih.gov

Extending the π-Conjugated System: Inserting aromatic or heteroaromatic spacers between the donor and acceptor groups can enhance ICT and red-shift the optical absorption. semanticscholar.org

This molecular engineering approach allows for the precise tuning of the HOMO-LUMO gap, which is critical for applications in organic solar cells and light-emitting diodes. rsc.orgrsc.org

| Derivative Modification | Predicted Effect on Electronic Properties | Predicted Effect on Optical Properties | Potential Application |

| Replace -Cl with -CN (stronger acceptor) | Lower LUMO energy, smaller HOMO-LUMO gap | Red-shift in absorption/emission spectra | Near-Infrared (NIR) Dyes, Organic Photovoltaics |

| Replace -N(CH₃)₂ with -N(Ph)₂ (weaker donor) | Higher HOMO energy, larger HOMO-LUMO gap | Blue-shift in absorption/emission spectra | Organic Light-Emitting Diodes (OLEDs) |

| Insert thiophene (B33073) spacer | Decreased HOMO-LUMO gap, enhanced planarity | Broadened absorption spectrum | Dye-Sensitized Solar Cells (DSSCs) mdpi.com |

| Replace -Cl with -F (different electronegativity) | Modulated LUMO, altered dipole moment | Tuned emission wavelength and quantum yield | Molecular Sensors and Probes |

Advanced Computational Design and Predictive Modeling for Materials Discovery

To accelerate the discovery of new materials based on the this compound framework, advanced computational methods will be indispensable. These in silico techniques allow for the screening of vast numbers of virtual compounds, predicting their properties before undertaking costly and time-consuming laboratory synthesis. ukri.org

Key computational approaches include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can accurately predict ground-state geometries, HOMO/LUMO energies, and electronic absorption spectra of novel derivatives. researchgate.net

Quantitative Structure-Property Relationship (QSPR): By developing QSPR models, researchers can establish mathematical relationships between molecular structures and their macroscopic properties. researchgate.neticisequynhon.com This enables rapid prediction of properties for large libraries of compounds.

Machine Learning (ML): ML algorithms can be trained on existing experimental or computational data to build predictive models for material properties, such as charge mobility or power conversion efficiency in solar cells. nih.govresearchgate.netacs.org This data-driven approach can uncover complex structure-property relationships and guide the design of high-performance materials. acs.org

Integration into Supramolecular Chemistry and Nanotechnology Applications

The functional groups on this compound make it a versatile building block for supramolecular chemistry and nanotechnology. The aldehyde group can participate in hydrogen bonding, while the aromatic ring allows for π–π stacking interactions, which are crucial forces for directing the self-assembly of molecules into well-ordered structures. rsc.orgnih.gov

Future research directions in this area include:

Crystal Engineering: Studying how modifications to the molecular structure influence intermolecular interactions and crystal packing to create materials with desired solid-state properties. nih.gov

Nanoparticle Synthesis: Using the molecule as a capping agent or structure-directing agent in the synthesis of inorganic nanoparticles. For example, the related 4-(dimethylamino)benzaldehyde (B131446) has been used as an organic additive to control the growth and morphology of zinc oxide (ZnO) nanoparticles, yielding nanorod structures. mdpi.com

Self-Assembled Monolayers (SAMs): Designing derivatives capable of forming SAMs on various substrates. Such layers have applications in modifying surface properties and fabricating nanoelectronic devices. tu-darmstadt.de

Interdisciplinary Research at the Interface of Organic Chemistry, Physics, and Materials Science

The full potential of this compound and its derivatives will be realized through highly interdisciplinary research that spans multiple scientific fields. iisc.ac.inmrsec.org The design and synthesis of these molecules are rooted in organic chemistry, while understanding their fundamental electronic and photophysical properties requires the tools of physics. european-mrs.com

This collaborative approach is essential for translating molecular properties into functional devices, which is the domain of materials science and engineering. mit.edu Future projects will involve teams of chemists, physicists, and engineers working together to: